Cas no 1697010-05-1 (6-(2-chlorophenyl)pyrimidin-4-ol)

6-(2-chlorophenyl)pyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 4(3H)-Pyrimidinone, 6-(2-chlorophenyl)-
- 6-(2-chlorophenyl)pyrimidin-4-ol
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- Inchi: 1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
- InChI Key: CYPVDULNSDEILE-UHFFFAOYSA-N
- SMILES: C1=NC(C2=CC=CC=C2Cl)=CC(=O)N1
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 360.7±52.0 °C(Predicted)
- pka: 8.03±0.40(Predicted)
6-(2-chlorophenyl)pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C268746-1g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 1g |
$ 475.00 | 2022-04-01 | ||
Life Chemicals | F1967-3751-10g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | C268746-500mg |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 500mg |
$ 320.00 | 2022-04-01 | ||
Life Chemicals | F1967-3751-0.5g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-3751-1g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | C268746-100mg |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-3751-2.5g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-3751-0.25g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-3751-5g |
6-(2-chlorophenyl)pyrimidin-4-ol |
1697010-05-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 |
6-(2-chlorophenyl)pyrimidin-4-ol Related Literature
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 6-(2-chlorophenyl)pyrimidin-4-ol
Introduction to 6-(2-chlorophenyl)pyrimidin-4-ol (CAS No. 1697010-05-1)
6-(2-chlorophenyl)pyrimidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1697010-05-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of a chlorophenyl group and a hydroxyl substituent at the 4-position of the pyrimidine ring imparts unique chemical and biological properties, making it a subject of intense interest in drug discovery and development.
The compound’s structure, characterized by a fused pyrimidine and benzene ring system, suggests potential interactions with biological targets such as enzymes and receptors. Such structural features are often exploited in the design of molecules with therapeutic efficacy. In recent years, there has been growing attention on pyrimidine derivatives due to their role in various therapeutic areas, including oncology, antiviral, and anti-inflammatory treatments.
6-(2-chlorophenyl)pyrimidin-4-ol has been studied for its pharmacological profile, particularly in the context of inhibiting specific enzymatic pathways associated with diseases. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain kinases and other targets relevant to cancer progression. The chlorophenyl moiety is known to enhance binding affinity to biological receptors, while the hydroxyl group at the 4-position can participate in hydrogen bonding interactions, crucial for drug-receptor specificity.
The synthesis of 6-(2-chlorophenyl)pyrimidin-4-ol involves multi-step organic reactions, typically starting from readily available precursors such as 2-chlorobenzaldehyde and malononitrile. The formation of the pyrimidine ring is achieved through condensation reactions, followed by functionalization to introduce the hydroxyl group. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize yield and purity.
In the context of contemporary pharmaceutical research, 6-(2-chlorophenyl)pyrimidin-4-ol serves as a valuable scaffold for structure-activity relationship (SAR) studies. By modifying its chemical structure, researchers can explore new analogs with enhanced potency, selectivity, and reduced toxicity. The compound’s versatility makes it a promising candidate for further investigation in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
Recent advancements in computational chemistry have facilitated the virtual screening of 6-(2-chlorophenyl)pyrimidin-4-ol derivatives against large databases of biological targets. Molecular docking simulations and quantum mechanical calculations have been used to predict binding affinities and mechanisms of action. These computational approaches complement experimental efforts by providing rapid insights into potential drug interactions, thereby accelerating the drug discovery process.
The pharmacokinetic properties of 6-(2-chlorophenyl)pyrimidin-4-ol are also under investigation to assess its suitability for clinical development. Parameters such as solubility, stability, metabolic degradation pathways, and distribution profiles are critical factors determining its bioavailability and therapeutic efficacy. Formulation strategies are being explored to enhance oral bioavailability or improve tissue penetration, ensuring optimal pharmacological activity.
6-(2-chlorophenyl)pyrimidin-4-ol represents a convergence of synthetic chemistry, medicinal chemistry, and computational biology. Its unique structural features offer opportunities for developing novel therapeutic agents with targeted action. As research progresses, this compound is expected to contribute significantly to advancements in pharmaceutical sciences.
The exploration of 6-(2-chlorophenyl)pyrimidin-4-ol also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from chemistry, biology, and computer science, researchers can overcome challenges associated with complex molecular targets and optimize drug candidates for clinical use.
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